molecular formula C9H8ClF2NO2 B2428660 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide CAS No. 302936-08-9

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2428660
CAS No.: 302936-08-9
M. Wt: 235.61
InChI Key: FDATWJDNFGBXCA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C9H8ClF2NO2. It is a derivative of acetamide, featuring a chloro group and a difluoromethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its activity, influencing its binding affinity and selectivity towards target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-8(14)13-6-2-1-3-7(4-6)15-9(11)12/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDATWJDNFGBXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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